REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[S:8])[NH:6][N:7]=1.[OH-].[Na+].[CH3:12]I>C(O)C>[CH3:1][C:2]1[C:3](=[O:9])[NH:4][C:5]([S:8][CH3:12])=[N:6][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C(NC(NN1)=S)=O
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(NC(=NN1)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |